molecular formula C5H4BrClN2 B1592412 3-(Bromomethyl)-6-chloropyridazine CAS No. 859161-48-1

3-(Bromomethyl)-6-chloropyridazine

Cat. No.: B1592412
CAS No.: 859161-48-1
M. Wt: 207.45 g/mol
InChI Key: GVXWGEMPRMESSK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-chloropyridazine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridazine ring. Pyridazines are a class of nitrogen-containing six-membered aromatic heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-chloropyridazine typically involves the bromination of 6-chloropyridazine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-chloropyridazine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming 6-chloropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives of 6-chloropyridazine.

    Oxidation: Products include 6-chloropyridazine-3-carboxaldehyde or 6-chloropyridazine-3-carboxylic acid.

    Reduction: Products include 6-chloropyridazine.

Scientific Research Applications

3-(Bromomethyl)-6-chloropyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-chloropyridazine involves its interaction with biological molecules through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA modification. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)pyridine: Similar structure but lacks the chlorine substituent.

    6-Chloropyridazine: Lacks the bromomethyl group.

    3-(Chloromethyl)-6-chloropyridazine: Similar but with a chloromethyl group instead of a bromomethyl group.

Uniqueness

3-(Bromomethyl)-6-chloropyridazine is unique due to the presence of both bromine and chlorine substituents, which confer distinct reactivity and potential biological activities. The bromomethyl group is particularly reactive, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(bromomethyl)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXWGEMPRMESSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630370
Record name 3-(Bromomethyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859161-48-1
Record name 3-(Bromomethyl)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-Chloro-6-methyl-pyridazine 10A (5.12 g, 40 mmol) and NBS (8.90 g, 50 mmol) in CCl4 (300 mL) was refluxed under light (200 w) for 4 hours. The reaction mixture was cooled to room temperature and filtered. The solid residue was washed thoroughly with Cl4C and filtered. The filtrates was combined, concentrated to small volume and loaded on to a silica gel column. The column was eluted with 50% hexane/ethyl acetate to give 2.2 g of desired product (10B) which was dried in vacuum and used immediately in next step. ESI-MS:m/z 206.9 (M+H)+.
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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